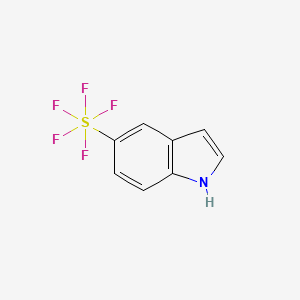![molecular formula C21H28N2O3 B2456975 1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol CAS No. 1251598-73-8](/img/structure/B2456975.png)
1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(o-tolyl)piperazine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules
Biology: Studied for its interactions with biological targets
Medicine: Potential therapeutic agent for various conditions
Industry: Used in the development of new materials or as a chemical reagent
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include:
Binding to receptors: Modulating receptor activity
Enzyme inhibition: Preventing enzyme activity
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol
- 1-(3,4-Dimethoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol
Uniqueness
1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the piperazine ring and the presence of methoxy groups on the phenyl ring, which may confer distinct pharmacological properties.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-6-4-5-7-18(16)23-12-10-22(11-13-23)15-19(24)17-8-9-20(25-2)21(14-17)26-3/h4-9,14,19,24H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZRXXIFXXBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
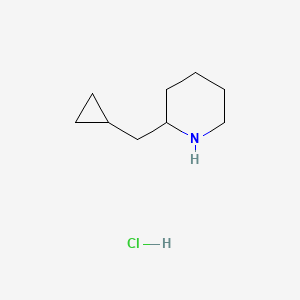
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2456893.png)
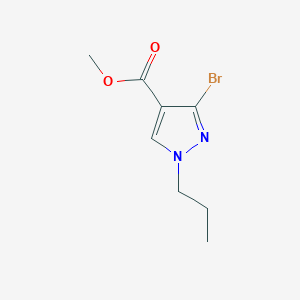
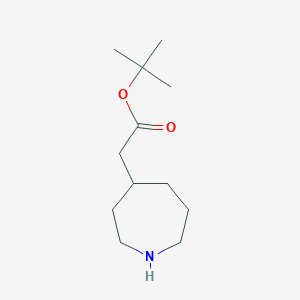
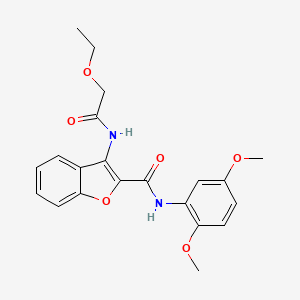

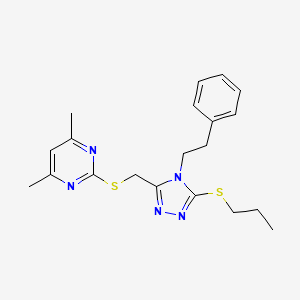
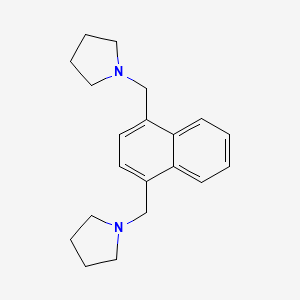
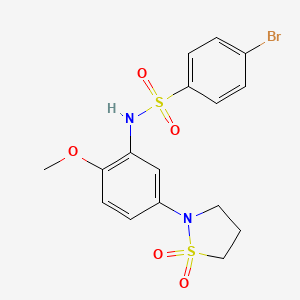
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
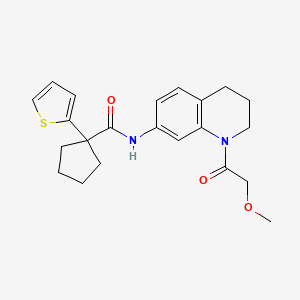
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)
![7-benzyl-8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2456914.png)
